Salbutamon-d9 Hydrochloride
Description
Overview of Deuterated Compounds as Probes in Mechanistic and Quantitative Studies
Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are particularly valuable in mechanistic and quantitative studies. pharmaffiliates.com Deuterium's greater mass compared to hydrogen can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction involving the breaking of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. symeres.comscispace.com This effect can be exploited to study reaction mechanisms and to improve the metabolic stability of drugs by reducing their clearance rates and extending their half-lives. symeres.com
In quantitative analysis, deuterated compounds are widely used as internal standards. scispace.comveeprho.com An internal standard is a known amount of a substance that is added to a sample to aid in the quantification of another substance. Because deuterated compounds are chemically almost identical to their non-deuterated counterparts, they exhibit similar behavior during sample preparation and analysis. veeprho.com However, their different mass allows them to be distinguished by mass spectrometry. veeprho.com This co-elution and similar ionization efficiency in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) enable highly accurate and precise quantification of the target analyte in complex biological matrices like plasma and urine. veeprho.comdshs-koeln.de
Rationale for Research Focus on Salbutamol-d9 Hydrochloride
Salbutamol (B1663637) is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD). medchemexpress.commdpi.com Its therapeutic effect is based on its ability to relax the smooth muscles of the airways. mdpi.com Due to its widespread use, the accurate quantification of salbutamol in biological samples is crucial for various research applications, including pharmacokinetic studies, therapeutic drug monitoring, and anti-doping analysis. veeprho.comdshs-koeln.denih.gov
Salbutamol-d9 Hydrochloride is a deuterated analog of Salbutamol where nine hydrogen atoms have been replaced by deuterium. caymanchem.combioscience.co.uk This high level of deuteration provides a significant mass shift, making it an excellent internal standard for mass spectrometric analysis. caymanchem.combioscience.co.uk The use of Salbutamol-d9 as an internal standard improves the accuracy and reliability of methods for quantifying salbutamol in biological fluids. veeprho.comnih.gov For instance, in a study developing a method for detecting salbutamol enantiomers in porcine urine, Salbutamol-tert-butyl-d9 was used as the internal standard in LC-MS/MS analysis. nih.gov Similarly, various studies on the pharmacokinetics of salbutamol have utilized deuterated salbutamol as an internal standard to ensure precise measurements. nih.govnih.govnih.gov The chemical properties of Salbutamol-d9 Hydrochloride make it an invaluable tool for researchers aiming to achieve high-quality, reproducible data in studies involving salbutamol.
Physicochemical Properties of Salbutamol-d9 Hydrochloride
| Property | Value |
| CAS Number | 1173021-73-2 caymanchem.combioscience.co.uk |
| Molecular Formula | C₁₃H₁₂D₉NO₃·HCl |
| Molecular Weight | 248.37 g/mol (free base) axios-research.com |
| Formal Name | α¹-[[[1,1-di(methyl-d₃)ethyl-2,2,2-d₃]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, monohydrochloride |
| Synonyms | (±)-Albuterol-d₉, (±)-Salbutamol-d₉, DL-Salbutamol-d₉ caymanchem.com |
| Purity | ≥99% deuterated forms (d₁-d₉) caymanchem.combioscience.co.uk |
| Solubility | Slightly soluble in Methanol (B129727) and Water caymanchem.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H20ClNO3 |
|---|---|
Molecular Weight |
282.81 g/mol |
IUPAC Name |
2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,14-16H,7-8H2,1-3H3;1H/i1D3,2D3,3D3; |
InChI Key |
OFWSQQUAGFEQOV-KYRNGWDOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(=O)C1=CC(=C(C=C1)O)CO.Cl |
Canonical SMILES |
CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Salbutamol Hydrochloride
Isotopic Labeling Strategies for Salbutamol-d9 Hydrochloride
The synthesis of Salbutamol-d9 Hydrochloride requires the precise introduction of nine deuterium (B1214612) atoms into the molecular structure. The most common labeling pattern, as indicated by its chemical name, α¹-[[[1,1-di(methyl-d₃)ethyl-2,2,2-d₃]amino]methyl]-4-hydroxy-1,3-benzenedimethanol hydrochloride, places all nine deuterium atoms on the tert-butyl group. caymanchem.comalentris.org This specific placement dictates the synthetic strategy, which typically involves modifying established non-deuterated salbutamol (B1663637) synthesis routes to incorporate a deuterated starting material.
Regioselective Deuteration Techniques
Regioselectivity—the control of where the deuterium atoms are placed—is achieved not by direct exchange on the final salbutamol molecule, but by using a pre-labeled building block. The key reagent for this strategy is deuterated tert-butylamine (B42293) (tert-butylamine-d9). This reagent is incorporated into the salbutamol backbone during one of the final synthetic steps.
Common synthetic routes for racemic salbutamol that can be adapted for this purpose often start with a protected 4-hydroxy-3-(hydroxymethyl)acetophenone derivative. google.comyoutube.com A typical sequence involves:
Bromination: The acetophenone (B1666503) derivative is first brominated at the α-carbon to produce an α-bromo ketone.
Nucleophilic Substitution: The resulting α-bromo ketone is then subjected to a nucleophilic substitution reaction with tert-butylamine-d9. This step directly and regioselectively introduces the deuterated tert-butyl moiety.
Reduction and Deprotection: The ketone is subsequently reduced to a secondary alcohol, and any protecting groups on the phenolic and hydroxymethyl functionalities are removed to yield Salbutamol-d9.
An alternative approach involves the reductive amination of a corresponding aldehyde intermediate with tert-butylamine-d9. Both methods ensure that the nine deuterium atoms are located exclusively on the tert-butyl group, as direct H-D exchange on salbutamol itself would be unselective and difficult to control.
Stereochemical Considerations in Deuterated Synthesis
Salbutamol possesses a single chiral center at the carbon atom bearing the hydroxyl group. While it is often used as a racemic mixture, the (R)-enantiomer is responsible for the therapeutic activity. ic.ac.uk The synthesis of enantiomerically pure deuterated salbutamol requires the integration of stereoselective methods.
Two primary strategies are employed:
Chiral Resolution: A racemic mixture of a protected Salbutamol-d9 intermediate can be resolved using chiral resolving agents, such as tartaric acid derivatives, to separate the diastereomeric salts by fractional crystallization. researchgate.net
Asymmetric Synthesis: Modern approaches utilize asymmetric reduction of a ketone precursor. For instance, an α-amino ketone intermediate can be reduced using a chiral catalyst, such as those based on ruthenium (e.g., (S,S)-Ru-TsDPEN) or oxazaborolidines, to stereoselectively form the desired (R)-hydroxyl group. ic.ac.ukresearchgate.net This reduction is performed after the incorporation of the tert-butylamine-d9 group, thus producing the enantiomerically enriched deuterated product directly.
Advanced Purification and Isolation Techniques for Deuterated Analogs
Achieving the high purity required for an analytical internal standard involves sophisticated purification and isolation techniques. The goal is to remove chemical impurities (unreacted starting materials, by-products) and to ensure the final product has a consistent and high isotopic enrichment.
Chromatographic Purification Methods
High-Performance Liquid Chromatography (HPLC) is the primary tool for the purification of Salbutamol-d9. Given the polar nature of the molecule, reversed-phase chromatography is typically employed.
| Parameter | Description |
| Stationary Phase | C18 (octadecylsilane) bonded silica (B1680970) is commonly used due to its hydrophobicity, which provides good retention for salbutamol. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate impurities with different polarities. |
| Detection | UV detection is suitable for monitoring the separation process. For higher sensitivity and confirmation of the desired mass, Mass Spectrometry (MS) detection can be coupled with the HPLC system (LC-MS). fda.govmdpi.com |
This method is effective at separating Salbutamol-d9 from any non-deuterated or partially deuterated analogues, although their retention times are typically very similar. The main function of preparative HPLC is to remove chemical impurities.
Interactive Data Table: Typical HPLC Purification Parameters
Crystallization and Salt Formation for Enhanced Purity
After chromatographic purification, crystallization is used to isolate the final product in a stable, solid form with high purity. For Salbutamol-d9, this involves forming the hydrochloride salt.
The process generally involves:
Dissolving the purified Salbutamol-d9 free base in a suitable organic solvent (e.g., ethanol (B145695) or isopropanol). google.com
Adding a stoichiometric amount of hydrochloric acid (often as a solution in a solvent like ethanol or isopropanol) to protonate the secondary amine, forming the hydrochloride salt.
Inducing crystallization by cooling, adding an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether or n-heptane), or slow evaporation. mdpi.comresearchgate.net
This process not only isolates the product but also serves as a final purification step, as impurities often remain in the mother liquor. The resulting crystalline solid is typically a fine white powder, which is more stable and easier to handle than the amorphous free base. nih.govgoogle.com
Isotopic Purity and Enrichment Assessment
Verifying the isotopic identity and purity of Salbutamol-d9 Hydrochloride is the final and most critical analytical step. This involves confirming that nine deuterium atoms have been incorporated and quantifying the percentage of molecules that are fully deuterated.
The two primary techniques for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Confirms the mass increase corresponding to deuteration (M+9). Quantifies isotopic enrichment by analyzing the distribution of isotopologues (d0 to d9). nih.govalmacgroup.com | Highly sensitive, provides precise quantification of enrichment. Can be coupled with LC for simultaneous chemical purity analysis. nih.gov | Fragmentation can sometimes lead to H/D scrambling, potentially complicating interpretation. nih.gov |
| NMR Spectroscopy | Confirms the location of deuterium by the disappearance of signals in ¹H NMR. Directly observes the deuterium nuclei in ²H (Deuterium) NMR. wikipedia.orgstudymind.co.uk | Provides unambiguous structural information on the location of the labels. Quantitative ²H NMR can be used to determine enrichment. sigmaaldrich.com | Lower sensitivity compared to MS. Requires higher sample concentrations. sigmaaldrich.com |
Mass Spectrometry: In MS analysis, Salbutamol-d9 will show a molecular ion peak that is 9 atomic mass units (amu) higher than its non-deuterated counterpart. The isotopic enrichment is calculated by measuring the ion intensities of all relevant isotopic peaks (from d0 for the non-deuterated species up to d9 for the fully labeled compound) and correcting for the natural abundance of ¹³C and other isotopes. nih.govalmacgroup.com
NMR Spectroscopy: In the ¹H NMR spectrum of a highly enriched Salbutamol-d9 sample, the characteristic singlet corresponding to the nine protons of the tert-butyl group will be virtually absent. Conversely, the ²H NMR spectrum will show a signal in the corresponding region, confirming the successful and regioselective incorporation of deuterium. wikipedia.orgsigmaaldrich.com
Interactive Data Table: Comparison of Analytical Techniques for Isotopic Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Deuterium Content
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive technique for determining the purity and concentration of a substance, including the isotopic enrichment of deuterated compounds. For Salbutamol-d9 hydrochloride, ¹H qNMR is employed to quantify the level of deuterium incorporation by comparing the integral of a proton signal from the non-deuterated part of the molecule to the integral of a certified reference standard.
Research Findings:
In a typical ¹H qNMR analysis of Salbutamol-d9 hydrochloride, the aromatic protons or the protons on the hydroxyl and amino alcohol groups can be used for quantification against a known concentration of an internal standard, such as maleic acid or dimethyl sulfone. The absence or significant reduction of the signal corresponding to the tert-butyl protons (typically a singlet around 1.4 ppm in the ¹H NMR spectrum of non-deuterated Salbutamol) provides direct evidence of successful deuteration.
The deuterium enrichment is calculated by comparing the integral of the residual proton signal in the tert-butyl region to the integral of a non-deuterated proton signal within the same molecule. For a high-quality Salbutamol-d9 standard, the deuterium incorporation is expected to be ≥98%.
Interactive Data Table: Illustrative ¹H qNMR Data for Deuterium Content Analysis
| Parameter | Value | Description |
| Spectrometer Frequency | 400 MHz | Standard instrument for qNMR. |
| Solvent | D₂O | Deuterated solvent to avoid proton signals from the solvent. |
| Internal Standard | Maleic Acid | Certified reference material for quantification. |
| Analyte Signal Integral (Aromatic) | 2.00 | Integral of the aromatic protons of Salbutamol-d9. |
| Standard Signal Integral | 2.00 | Integral of the olefinic protons of Maleic Acid. |
| Residual tert-butyl Signal Integral | ~0.02 | A very small signal indicating high deuteration. |
| Calculated Deuterium Enrichment | >99% | Based on the ratio of integrals. |
High-Resolution Mass Spectrometry for Isotopic Distribution
High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition and isotopic distribution of a molecule. For Salbutamol-d9 hydrochloride, HRMS provides an accurate mass measurement, which can be used to verify the incorporation of nine deuterium atoms, and it allows for the analysis of the isotopic pattern.
Research Findings:
The theoretical exact mass of the protonated molecular ion of non-deuterated Salbutamol ([M+H]⁺) is approximately 240.1594 g/mol . With the replacement of nine hydrogen atoms (atomic mass ~1.0078 u) with nine deuterium atoms (atomic mass ~2.0141 u), the expected exact mass of the protonated molecular ion of Salbutamol-d9 ([M+D]⁺ or [M+H]⁺ depending on the deuteration of the amine) would increase by approximately 9.0567 u.
HRMS analysis of Salbutamol-d9 hydrochloride would show a molecular ion peak corresponding to this higher mass. Furthermore, the isotopic distribution pattern would be distinct from the non-deuterated analog, with the M+1, M+2, etc., peaks showing different relative intensities due to the presence of deuterium.
Interactive Data Table: Predicted HRMS Isotopic Distribution
| Ion | Non-Deuterated Salbutamol [M+H]⁺ | Salbutamol-d9 [M+H]⁺ |
| Calculated Exact Mass | 240.1594 | 249.2161 |
| m/z (M) | 100.0% | 100.0% |
| m/z (M+1) | 14.2% | 14.5% |
| m/z (M+2) | 1.5% | 1.6% |
Note: The relative intensities are illustrative and would be precisely determined by the instrument.
Vibrational Spectroscopy for Deuterium Incorporation Confirmation
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. The substitution of hydrogen with deuterium, a heavier isotope, leads to a predictable shift in the vibrational frequencies of the bonds involving these atoms. This isotopic effect can be used to confirm the incorporation of deuterium into the Salbutamol molecule.
Research Findings:
In the FTIR and Raman spectra of Salbutamol-d9 hydrochloride, the most significant changes compared to the non-deuterated form are expected in the regions associated with the vibrations of the C-H bonds in the tert-butyl group. The C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region. Upon deuteration to C-D, these stretching frequencies are expected to shift to lower wavenumbers, approximately in the 2100-2250 cm⁻¹ region, due to the increased reduced mass of the C-D bond.
Similarly, C-H bending and rocking vibrations of the methyl groups in the tert-butyl moiety, which appear in the 1300-1500 cm⁻¹ and lower frequency regions, will also shift to lower wavenumbers upon deuteration. The rest of the spectrum, corresponding to the vibrations of the aromatic ring and other functional groups not containing the deuterated positions, should remain largely unchanged, providing a molecular fingerprint for the Salbutamol backbone.
Interactive Data Table: Expected Vibrational Band Shifts in Salbutamol-d9 Hydrochloride
| Vibrational Mode | Non-Deuterated Salbutamol HCl (cm⁻¹) | Expected Salbutamol-d9 HCl (cm⁻¹) |
| C-H Stretch (tert-butyl) | ~2970 | ~2220 |
| C-H Bend (tert-butyl) | ~1370, ~1470 | ~1050, ~1100 |
| Aromatic C-H Stretch | ~3050 | ~3050 |
| O-H Stretch (Phenolic & Alcohol) | ~3200-3400 | ~3200-3400 |
| C-O Stretch | ~1250 | ~1250 |
Advanced Analytical Chemistry Research Applications of Salbutamol D9 Hydrochloride
Development and Validation of Bioanalytical Methods Utilizing Salbutamol-d9 Hydrochloride as an Internal Standard
The development of robust and reliable bioanalytical methods is paramount for the accurate quantification of analytes in complex biological matrices. In this context, Salbutamol-d9 hydrochloride serves as an ideal internal standard (IS) for the quantification of salbutamol (B1663637) due to its chemical and physical similarities to the analyte. As a stable isotope-labeled (SIL) internal standard, it co-elutes with the unlabeled salbutamol, effectively compensating for variations in sample preparation, chromatographic retention, and ionization efficiency, which is a key reason for its incorporation into bioanalytical methods. kcasbio.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective determination of salbutamol in various biological samples. nih.gov The use of Salbutamol-d9 hydrochloride as an internal standard in these methods is critical for achieving high accuracy and precision.
Effective chromatographic separation is crucial for minimizing matrix effects and ensuring accurate quantification. Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed for the analysis of salbutamol. nih.govresearchgate.net The optimization of separation parameters involves a systematic evaluation of columns, mobile phases, and gradient conditions to achieve optimal peak shape, resolution, and retention time.
Several studies have focused on developing efficient separation methods. For instance, excellent peak shapes for both salbutamol and its deuterated internal standard have been achieved using a reversed-phase C18 column. fda.gov Chiral separation of salbutamol enantiomers, which is important for stereoselective metabolism studies, has been accomplished using specialized columns like teicoplanin-based columns. nih.gov
Key parameters that are typically optimized include:
Column Chemistry: C18 and Phenyl columns are common choices for achieving good retention and separation. researchgate.netfda.gov
Mobile Phase Composition: A mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) is typically used. fda.govnih.gov The pH and ionic strength of the mobile phase are adjusted to ensure optimal ionization and retention.
Flow Rate and Gradient: An isocratic or gradient elution at a specific flow rate is used to ensure adequate separation from endogenous matrix components within a reasonable run time. nih.gov
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Phenomenex Kinetex XB-C18 (50 x 2.1 mm, 2.6 µm) fda.gov | Astec CHIROBIOTIC™ T HPLC (100 x 3.0 mm, 5 µm) nih.gov | C18 reversed-phase column nih.gov |
| Mobile Phase A | 0.05:2:98 Formic Acid/Methanol/Water (v/v/v) fda.gov | 5mM ammonium formate in methanol (isocratic) nih.gov | Acetonitrile-ammonium acetate (B1210297) (5 mM; 30:70, v/v) nih.gov |
| Mobile Phase B | Methanol with 0.1% Formic Acid (v/v) fda.gov | ||
| Flow Rate | Not Specified | 0.4 mL/min nih.gov | Not Specified |
| Column Temperature | Not Specified | 15°C nih.gov | Not Specified |
Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity for quantification. nih.gov In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and interferences.
For salbutamol, ionization is typically achieved using a positive electrospray ionization (ESI+) source. fda.gov The selection of precursor and product ion transitions, along with the optimization of collision energy (CE) and other source parameters, is critical for maximizing signal intensity. The deuterated internal standard, Salbutamol-d9, will have a different precursor ion mass due to the deuterium (B1214612) labels but ideally fragments to the same or a similarly intense product ion.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
|---|---|---|---|---|
| Salbutamol | 240.2 | 148.1 | Not Specified | nih.gov |
| Salbutamol | 240.1 | 148.1 (Quantifier) | 13 | mdpi.com |
| Salbutamol | 240.1 | 121.1 (Qualifier) | 29 | mdpi.com |
| Salbutamol-d3 (B1282054) | 243.2 | 151.1 (Quantifier) | 13 | mdpi.com |
| Salbutamol-d3 | 243.2 | 124.1 (Qualifier) | 29 | mdpi.com |
| Salbutamol-d6 | 246 | 148 | 25 | researchgate.net |
Matrix effects, caused by co-eluting endogenous components that suppress or enhance the ionization of the target analyte, are a significant challenge in bioanalysis. waters.com Stable isotope-labeled internal standards like Salbutamol-d9 hydrochloride are the preferred tool for mitigating these effects. kcasbio.com Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects. waters.com By calculating the ratio of the analyte response to the IS response, variations caused by ion suppression or enhancement can be effectively normalized. kcasbio.com
However, it is crucial to ensure that the analyte and the deuterated internal standard co-elute perfectly. waters.com A slight difference in retention time, sometimes observed due to the deuterium isotope effect, can lead to differential matrix effects if they elute in a region of rapidly changing ion suppression. waters.commyadlm.org Therefore, thorough validation is necessary to confirm that the SIL-IS accurately tracks and compensates for the matrix effects experienced by the analyte under the specific chromatographic conditions. waters.com
Strategies to minimize matrix effects include:
Efficient Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can remove a significant portion of interfering matrix components. nih.govnih.gov
Optimized Chromatography: Achieving good separation of the analyte from the bulk of the matrix components is a primary strategy to reduce ion suppression. waters.com
Method Validation: A rigorous evaluation of matrix effects using post-extraction addition and infusion experiments is a standard part of method validation to ensure the reliability of the results.
For a bioanalytical method to be widely applicable, it must be robust and transferable between different laboratories and instruments. Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, which provides an indication of its reliability during normal usage.
Inter-laboratory studies, or round-robin tests, are conducted to assess the reproducibility and transferability of an analytical method. In these studies, identical samples are analyzed by multiple laboratories using the same protocol. The results are then statistically compared to evaluate the between-laboratory precision and accuracy. While specific inter-laboratory studies for Salbutamol-d9 hydrochloride methods are not extensively detailed in the literature, the principles of such validation are a cornerstone of regulatory guidelines. The use of a well-characterized internal standard like Salbutamol-d9 hydrochloride is a key factor in developing a rugged method that can be successfully transferred.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas chromatography-mass spectrometry (GC-MS) represents an alternative analytical approach for the quantification of salbutamol. Due to the low volatility of salbutamol, a derivatization step is required to convert it into a more volatile and thermally stable compound suitable for GC analysis.
A GC-tandem mass spectrometry (GC-MS/MS) method has been developed for salbutamol quantification in human urine using salbutamol-d3 as the internal standard. nih.gov The general workflow involves:
Enzymatic Hydrolysis: To deconjugate salbutamol metabolites (e.g., glucuronides) back to the parent drug. nih.gov
Extraction: Solid-phase extraction followed by liquid-liquid extraction to isolate and concentrate the analyte from the urine matrix. nih.gov
Derivatization: The extracted residue is derivatized, for example, with a mixture of MSTFA/IODO-TMS/DTE, to create a trimethylsilyl (B98337) (TMS) derivative of salbutamol. nih.gov
GC-MS/MS Analysis: The derivatized sample is injected into the GC-MS system. The separation is typically performed on a capillary column, such as a HP Ultra-1, followed by detection using MS/MS in MRM mode. nih.gov
The use of Salbutamol-d9 hydrochloride in such a method would follow the same principles, with the deuterated standard undergoing the same extraction and derivatization steps as the analyte, thereby correcting for variability in these processes as well as in the final GC-MS analysis.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has become the preferred method for the quantification of Salbutamol in many research fields, largely because it does not require derivatization. myfoodresearch.com Salbutamol-d9 hydrochloride is the ideal internal standard for these applications.
UPLC systems use columns with smaller particle sizes (<2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. When coupled with a tandem mass spectrometer (MS/MS), the technique offers exceptional selectivity and sensitivity.
In a typical UPLC-MS/MS method for Salbutamol, separation is achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous component (like ammonium acetate or formic acid solution) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govnih.gov After chromatographic separation, the analyte is ionized, typically by electrospray ionization (ESI) in positive mode. The tandem mass spectrometer then performs quantification using Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion for Salbutamol (m/z 240.2) is selected and fragmented, and a specific product ion (e.g., m/z 148.1) is monitored for quantification. nih.govsemanticscholar.org Simultaneously, the corresponding MRM transition for Salbutamol-d9 (e.g., m/z 249 -> 149+167) is monitored. ingentaconnect.com This high degree of specificity makes UPLC-MS/MS a robust tool for analyzing complex samples.
Quantitative Analysis in Complex Biological Matrices for Research Purposes
Salbutamol-d9 hydrochloride is indispensable for quantitative studies in complex biological matrices, where matrix effects can significantly impact analytical accuracy.
Methodological Approaches for Plasma Analysis in Non-Clinical Models
In non-clinical research, such as pharmacokinetic studies in animal models, accurate measurement of Salbutamol concentrations in plasma is crucial. UPLC-MS/MS is the standard method for this application. nih.gov
A typical workflow involves:
Sample Preparation: A known amount of Salbutamol-d9 hydrochloride is added to the plasma sample. The proteins are then removed, commonly through protein precipitation with a solvent like acetonitrile or through liquid-liquid extraction (LLE) with a solvent such as ethyl acetate. nih.govlatamjpharm.org Solid-phase extraction (SPE) can also be used for cleaner extracts.
Chromatographic Separation: The extract is injected into the UPLC-MS/MS system. A reversed-phase C18 column is commonly used to separate Salbutamol from other plasma components. nih.gov
Mass Spectrometric Detection: Detection is performed using MRM mode, monitoring the specific precursor-to-product ion transitions for both Salbutamol and Salbutamol-d9.
The ratio of the peak area of Salbutamol to the peak area of Salbutamol-d9 is used to construct a calibration curve and quantify the analyte concentration in the unknown samples. This method allows for very low limits of quantification, often in the low pg/mL range, which is necessary for pharmacokinetic studies. nih.govingentaconnect.com
Urine Analysis Method Development in Forensic and Anti-Doping Research
In forensic and anti-doping research, urine is the primary matrix for monitoring Salbutamol use. nih.gov The World Anti-Doping Agency (WADA) sets a threshold for urinary Salbutamol concentrations to differentiate between permitted therapeutic inhalation and prohibited systemic use. wada-ama.orgdshs-koeln.de Therefore, accurate and precise quantification is essential.
Method development in this area must account for the fact that Salbutamol is excreted in urine as both the free drug and its glucuronide and sulfate (B86663) conjugates. wada-ama.org Analytical methods typically involve an enzymatic hydrolysis step (using β-glucuronidase) to cleave the glucuronide conjugate, allowing for the measurement of total Salbutamol concentration. dshs-koeln.de
Both GC-MS (after derivatization) and LC-MS/MS are used in anti-doping laboratories. dshs-koeln.denih.gov For both techniques, Salbutamol-d9 is the internal standard of choice. In LC-MS/MS methods, a simple "dilute-and-shoot" approach may be used where the urine sample, after addition of the internal standard and hydrolysis, is simply diluted and injected into the instrument. dshs-koeln.de This high-throughput approach is possible due to the selectivity of tandem mass spectrometry.
| Parameter | Description | Relevance in Anti-Doping |
|---|---|---|
| Analyte | Total Salbutamol (free + glucuronide) | WADA threshold is based on the total concentration. wada-ama.org |
| Sample Preparation | Enzymatic hydrolysis with β-glucuronidase | Required to measure the conjugated fraction of the drug. dshs-koeln.de |
| Analytical Technique | LC-MS/MS or GC-MS | Provides the necessary sensitivity and specificity for quantification. dshs-koeln.denih.gov |
| Internal Standard | Salbutamol-d9 Hydrochloride | Corrects for matrix effects and procedural losses, ensuring accurate quantification. dshs-koeln.de |
Tissue Homogenate Analysis in Experimental Models
Investigating the distribution of Salbutamol in various tissues is a key component of preclinical research. The analysis of tissue homogenates presents unique challenges due to the complexity of the matrix.
The analytical process begins with the homogenization of the tissue (e.g., lung, liver, muscle, or retina) in a suitable buffer. nih.govnih.gov As with plasma and urine analysis, a precise amount of Salbutamol-d9 hydrochloride is added as an internal standard at the beginning of the sample preparation process. To release any drug that may be bound to proteins, an enzymatic digestion step, for instance with a protease, may be necessary. nih.gov
Following homogenization and digestion, an extraction step, typically solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is performed to isolate the analyte and internal standard from the bulk of the tissue matrix. nih.gov The final extract is then analyzed by LC-MS/MS. The use of Salbutamol-d9 is critical in these complex matrices to compensate for the significant potential for ion suppression or enhancement, ensuring that the reported concentrations accurately reflect the amount of drug present in the tissue. nih.govnih.gov
Micro-volume Sample Analysis Techniques
The use of Salbutamol-d9 Hydrochloride as an internal standard is pivotal in the development and validation of analytical methods for micro-volume samples. Techniques such as volumetric absorptive micro-sampling (VAMS) and dried blood spots (DBS) have been successfully applied for the quantification of salbutamol from minimal sample volumes, a critical requirement in areas like pediatric therapeutic drug monitoring. researchgate.netnih.gov
A gas chromatography-mass spectrometry (GC-MS) method has been developed to quantify salbutamol in blood samples as small as 10 µL. researchgate.netnih.gov In such methods, a known quantity of Salbutamol-d9 Hydrochloride is added to the sample, allowing for precise quantification of the unlabeled salbutamol by correcting for analyte loss during sample preparation and variability in instrument response. The assay demonstrates high precision and accuracy across a concentration range of 3-100 ng/mL. nih.gov VAMS is noted for offering advantages over traditional DBS, including ease of sampling and reduced interference in GC-MS analysis. nih.gov This approach eliminates the inaccuracies associated with the sample volume in conventional DBS collection. nih.gov
The table below summarizes the performance parameters of a validated GC-MS method for salbutamol quantification using micro-volume sampling techniques.
| Parameter | Specification | Concentration Range | Sampling Technique |
| Precision & Accuracy | ≤15% | >5 ng/mL | VAMS & DBS |
| Precision & Accuracy (at LLOQ) | ≤20% | 5 ng/mL | VAMS & DBS |
| Sample Volume | 10 µL | N/A | VAMS & DBS |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | N/A | VAMS & DBS |
This table presents data derived from a study that developed a GC-MS method for salbutamol quantification. nih.gov
High-Throughput Screening Method Development
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries. danaher.com The integration of deuterated standards like Salbutamol-d9 Hydrochloride is essential for developing robust quantitative high-throughput screening (qHTS) assays, particularly those utilizing mass spectrometry for detection. researchgate.net
In qHTS, compounds are tested at multiple concentrations to generate dose-response curves, which significantly reduces the rates of false positives and negatives compared to single-concentration screening. researchgate.net When mass spectrometry is the detection method, Salbutamol-d9 Hydrochloride serves as an ideal internal standard. Its chemical properties are nearly identical to salbutamol, ensuring it behaves similarly during sample processing and ionization, but its mass difference allows it to be distinguished by the mass spectrometer. dshs-koeln.de This allows for precise and accurate quantification of the target analyte across thousands of samples, correcting for matrix effects and variations in instrument performance that are common in HTS formats.
The application of a stable isotopic internal standard is compatible with various HTS techniques aimed at identifying and characterizing compounds that interact with specific biological targets.
| HTS Technique | Detection Principle | Role of Deuterated Standard |
| LC-MS/MS Screening | Mass-to-charge ratio | Internal standard for accurate quantification. dshs-koeln.de |
| Fluorescence-Based Assays | Fluorescent markers | Not directly applicable, but used in orthogonal validation by MS. danaher.com |
| Luminescence-Based Assays | Light emission | Not directly applicable, but used in orthogonal validation by MS. danaher.com |
| Label-Free (e.g., SPR) | Changes in physical properties | Not directly applicable, but used in orthogonal validation by MS. danaher.com |
This table outlines various HTS techniques and highlights the primary role of deuterated standards in mass spectrometry-based methods. danaher.comdshs-koeln.de
Chiral Separation Methodologies Employing Deuterated Standards
Salbutamol is a chiral compound, existing as (R)- and (S)-enantiomers which can exhibit different pharmacological and toxicological profiles. nih.govresearchgate.net Consequently, the ability to separate and accurately quantify these enantiomers is crucial. Deuterated standards, including Salbutamol-d9 Hydrochloride, are indispensable tools in the development and validation of these chiral separation methods.
Enantioselective chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases, is the primary method for separating salbutamol enantiomers. nih.govmdpi.com Teicoplanin-based chiral columns are frequently used for this purpose in reversed-phase HPLC. mdpi.comnih.gov
In these methods, Salbutamol-d9 Hydrochloride, as a racemic mixture or in its individual enantiomeric forms, is used as an internal standard. This allows for the precise and accurate quantification of both (R)-salbutamol and (S)-salbutamol in complex matrices like plasma and urine. nih.gov The stable isotope-labeled standard co-elutes with its non-labeled counterpart but is differentiated by the mass spectrometer, enabling correction for any enantioselective or non-enantioselective losses during sample preparation and analysis. dshs-koeln.denih.gov A validated method using a chiral column demonstrated the ability to separate the enantiomers with a resolution (Rs) of 1.16. nih.gov
The table below details typical parameters for the chiral separation of salbutamol enantiomers.
| Parameter | Description |
| Technique | Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) |
| Column Type | Chiral Stationary Phase (e.g., Teicoplanin-based) mdpi.comnih.gov |
| Detection | Fluorescence Detection or Tandem Mass Spectrometry (MS/MS) nih.gov |
| Internal Standard | Deuterated Salbutamol dshs-koeln.de |
| Linear Range | 1.25 to 500 ng/mL for each enantiomer nih.gov |
| Limit of Detection | 250 pg/mL nih.gov |
This table summarizes typical conditions for the enantioselective analysis of salbutamol. dshs-koeln.denih.govmdpi.comnih.gov
Assessing the chiral purity of a salbutamol formulation, particularly those intended to be enantiopure (e.g., containing only (R)-salbutamol), is a critical quality control step. Chiral HPLC methods are developed and validated specifically for this purpose, where the goal is to accurately quantify the undesired enantiomer as a trace impurity. researchgate.net
Salbutamol-d9 Hydrochloride is used to ensure the accuracy of this quantification. By adding a known amount of the deuterated standard, the method can precisely measure the concentration of the minor enantiomer relative to the major one. This is crucial because the response of the minor enantiomer peak, which may be very small, can be affected by chromatographic conditions and matrix effects. A validated chiral HPLC assay for (R)-Salbutamol demonstrated high accuracy and precision in determining enantiomeric excess. researchgate.net For instance, in a sample containing 0.5% of the S-enantiomer, the recovery was accurately measured, showcasing the method's sensitivity. researchgate.net The use of a deuterated standard enhances the reliability of such sensitive measurements, which are essential for confirming that the enantiomeric impurity is below specified limits.
| Validation Parameter | R/S Ratio (w/w) | Recovery (%) | Analyst Variation |
| Accuracy | 0.2 / 0.8 | 99-101% | Not specified |
| Accuracy | 0.8 / 0.2 | 99-101% | Not specified |
| Accuracy | 0.995 / 0.005 | 85±1% | Not specified |
| Precision (Inter-day) | Not specified | Not specified | RSD < 2% |
This table presents accuracy and precision data from a validation study of a chiral HPLC assay for salbutamol enantiomers, demonstrating its suitability for purity assessment. researchgate.net
Investigative Studies in Metabolism and Pharmacokinetics Using Salbutamol D9 Hydrochloride
Elucidation of Metabolic Pathways through Isotope Tracing
Isotope tracing with deuterium-labeled Salbutamol (B1663637) serves as a powerful technique to map the biotransformation of the drug within biological systems. The stability of the deuterium (B1214612) label ensures that the compound mimics the behavior of the unlabeled drug, while its distinct mass allows for clear differentiation and quantification.
In vitro studies using isolated enzyme systems are crucial for identifying the specific enzymes responsible for a drug's metabolism. Salbutamol is known to be metabolized by several enzyme pathways. nih.gov The primary route involves sulfation, mediated by sulfotransferase enzymes. nih.gov Additionally, the cytochrome P450 (CYP) enzyme system, particularly isoforms CYP2C19 and CYP2D6, plays a role in the hepatic metabolism of Salbutamol, especially after oral administration. nih.gov
In these experimental setups, Salbutamol-d9 Hydrochloride is incubated with specific, isolated enzymes. By using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can track the depletion of the deuterated parent compound and the formation of deuterated metabolites. This allows for a definitive confirmation of which enzymes are involved in specific metabolic reactions, such as oxidation or conjugation. For instance, incubating Salbutamol-d9 with human liver microsomes containing a known profile of CYP enzymes can pinpoint the contribution of each isoform to its oxidative metabolism.
Deuterium labeling is essential for the accurate identification and quantification of metabolites in complex biological matrices like urine, plasma, and feces. nih.gov Salbutamol-d9 Hydrochloride is widely used as an internal standard in quantitative bioanalytical methods. dshs-koeln.denih.gov When analyzing a biological sample, a known amount of Salbutamol-d9 is added. dshs-koeln.de Because the deuterated standard has nearly identical chemical and physical properties to the unlabeled drug, it experiences similar extraction recovery and ionization efficiency during the analytical process. However, its higher mass allows it to be distinguished by a mass spectrometer. nih.gov This enables precise quantification of the native drug and its metabolites by comparing their instrument response to that of the known quantity of the internal standard.
Research has identified numerous metabolites of Salbutamol in humans. researchgate.net A comprehensive study using ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF-MS) identified a total of twelve metabolites. nih.govresearchgate.net The primary metabolic pathways were determined to be isomerization, oxidation, reduction, glucuronidation, and sulfation. nih.govresearchgate.net The use of a deuterated standard is critical in such studies to confirm the identity of metabolite peaks and to quantify their presence across different biological samples.
Table 1: Identified Metabolic Pathways of Salbutamol
| Metabolic Pathway | Description |
| Sulfation | The main route of metabolism, involving conjugation with a sulfate (B86663) group. nih.gov |
| Glucuronidation | Conjugation with glucuronic acid, a common pathway for detoxification and excretion. nih.govresearchgate.net |
| Oxidation | Primarily mediated by CYP450 enzymes, leading to hydroxylated or other oxidized forms. nih.govnih.govresearchgate.net |
| Reduction | Enzymatic reduction of certain functional groups on the molecule. nih.govresearchgate.net |
| Isomerization | Conversion of the drug into its isomers. nih.govresearchgate.net |
The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). chem-station.com This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. In drug metabolism, if the cleavage of a C-H bond is the rate-limiting step in an enzymatic reaction (e.g., oxidation by a CYP enzyme), substituting that hydrogen with deuterium can slow down the metabolic process. nih.gov
This principle is a key consideration in drug design and metabolic studies. chem-station.commedchemexpress.com While Salbutamol-d9 is primarily used as a tracer due to the assumption that its pharmacokinetic profile is nearly identical to the parent drug, investigating potential KIEs is important. medchemexpress.com If deuterium is placed at a site of metabolic oxidation, a slowdown in clearance could theoretically occur. Studies on other drugs have demonstrated that understanding such isotope effects is critical for accurately interpreting pharmacokinetic data and for the strategic design of deuterated drugs with potentially improved metabolic stability. nih.gov
Pharmacokinetic Methodological Development in Non-Clinical Research Models
Non-clinical research models, particularly animal studies, are foundational for establishing the pharmacokinetic profile of a drug. Salbutamol-d9 Hydrochloride is an indispensable tool in these investigations, ensuring the accuracy and reliability of the data generated.
Pharmacokinetic studies in animal models such as horses, dogs, and rats are performed to understand a drug's absorption, distribution, metabolism, and excretion (ADME). nih.govcaymanchem.com In these studies, Salbutamol is administered, and blood and urine samples are collected over time. nih.gov The concentration of Salbutamol in these samples is measured using bioanalytical methods, typically LC-MS/MS, where Salbutamol-d9 serves as the internal standard for precise quantification. nih.govnih.gov
For example, pharmacokinetic studies in Thoroughbred horses have been conducted to determine the drug's parameters after intravenous and inhaled administration. nih.govresearchgate.net These studies provide critical data on clearance, volume of distribution, terminal half-life, and bioavailability, which are essential for understanding the drug's behavior in the body. nih.gov The high sensitivity of LC-MS/MS methods, with lower limits of quantification often in the picogram per milliliter (pg/mL) range, is made possible by the use of stable isotope-labeled internal standards like Salbutamol-d9. nih.gov
Table 2: Selected Pharmacokinetic Parameters of Salbutamol in Thoroughbred Horses (Inhaled Administration)
| Parameter | Value (Mean ± SD or Typical Value) | Reference |
| Maximum Plasma Concentration (Cmax) | 0.12 ± 0.06 ng/mL | nih.govresearchgate.net |
| Time to Maximum Concentration (Tmax) | 0.29 ± 0.17 h | nih.govresearchgate.net |
| Clearance (CL) | 1.53 L/kg/h | nih.govresearchgate.net |
| Volume of Distribution (Vss) | 5.43 L/kg | nih.govresearchgate.net |
| Terminal Half-life (t½) | 6.06 h | nih.govresearchgate.net |
| Bioavailability (F) | 19.0% | nih.govresearchgate.net |
The concentration-time data obtained from animal studies are analyzed using specialized modeling techniques to estimate key pharmacokinetic parameters. A common and sophisticated approach is nonlinear mixed-effects (NLME) modeling. nih.govresearchgate.net This statistical method analyzes data from all subjects simultaneously, allowing for the estimation of typical population parameters (e.g., average clearance) as well as inter-individual variability. nih.gov
NLME models, often implemented with software like Monolix, use algorithms such as stochastic approximation expectation-maximization (SAEM) to fit the data to a compartmental pharmacokinetic model (e.g., a two-compartment model with first-order absorption and linear elimination). nih.gov Following model development, techniques like Monte Carlo simulations can be used to predict drug concentrations under different dosing regimens or in larger populations. nih.govresearchgate.net The accuracy of these complex models is fundamentally dependent on the high-quality, precise concentration data generated using Salbutamol-d9 Hydrochloride as an internal standard.
Bioanalytical Considerations for Parent Drug and Metabolite Quantification in Pharmacokinetic Research
In pharmacokinetic research, the accurate quantification of a parent drug and its metabolites in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis, primarily using mass spectrometry-based methods. Salbutamol-d9 hydrochloride serves as an ideal internal standard for the quantification of salbutamol. Its nine deuterium atoms provide a distinct mass shift from the unlabeled analyte, allowing for precise differentiation by the mass spectrometer, while its physicochemical properties are nearly identical, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation.
The primary analytical techniques for the quantification of salbutamol in biological fluids such as plasma and urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, which are crucial for detecting the low concentrations often found in pharmacokinetic studies.
In these methods, Salbutamol-d9 hydrochloride is added to the biological sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the non-labeled salbutamol through the chromatographic column and is detected simultaneously by the mass spectrometer. The ratio of the peak area of the analyte (salbutamol) to the peak area of the internal standard (Salbutamol-d9) is used to construct a calibration curve and determine the concentration of salbutamol in the unknown sample. This ratiometric approach corrects for potential variability in sample recovery during extraction and for matrix effects that can suppress or enhance the ionization process in the mass spectrometer, thereby ensuring high accuracy and precision.
Studies have focused on developing robust methods for separating and quantifying not only the parent drug but also its primary metabolite, salbutamol 4′-O-sulfate. Chiral HPLC-MS/MS methods have been developed to separate and quantify the (R)- and (S)-enantiomers of both salbutamol and its sulfate metabolite in urine, which is critical for investigating stereoselective metabolism. In such complex assays, the inclusion of a stable isotope-labeled standard like Salbutamol-d9 is indispensable for reliable quantification.
| Analytical Technique | Principle | Sample Preparation | Role of Salbutamol-d9 HCl | Typical Biological Matrix |
|---|---|---|---|---|
| LC-MS/MS | Separation by liquid chromatography followed by mass-to-charge ratio detection of parent and fragment ions for high selectivity. | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | Internal standard to correct for extraction loss and matrix effects. | Plasma, Urine |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass detection. Requires derivatization to increase volatility. | SPE followed by derivatization (e.g., with MSTFA). | Internal standard to normalize for variability in derivatization efficiency and injection volume. | Urine |
| Chiral HPLC-MS/MS | Utilizes a chiral stationary phase to separate enantiomers (R- and S-salbutamol) prior to MS/MS detection. | SPE and sometimes enzymatic hydrolysis to measure conjugated metabolites. | Crucial for accurate quantification of individual enantiomers and their metabolites. | Urine, Plasma |
Mechanistic Receptor Binding Studies and Isotope Effects (if relevant to d9 placement)
Mechanistic studies of ligand-receptor interactions are vital for elucidating the pharmacodynamics of a drug. For salbutamol, these studies focus on its interaction with the β2-adrenergic receptor (β2-AR), a G protein-coupled receptor (GPCR). The binding of salbutamol to this receptor initiates a signaling cascade that leads to bronchodilation. While Salbutamol-d9 is primarily used as a bioanalytical tool, the placement of deuterium atoms can potentially influence receptor binding kinetics through isotope effects.
In Vitro Receptor Affinity and Selectivity Studies
In vitro binding assays are used to determine the affinity (how strongly a drug binds to a receptor) and selectivity (the degree to which a drug binds to a specific receptor type over others) of a ligand. Salbutamol is known to be a selective β2-AR agonist. Studies using Chinese Hamster Ovary (CHO) cells expressing human adrenergic receptors have quantified this selectivity. The dissociation constants (Kd), which are a measure of affinity (a lower Kd indicates higher affinity), demonstrate salbutamol's preference for the β2-AR subtype.
These studies are typically conducted with the unlabeled drug. However, the substitution of hydrogen with deuterium is not expected to significantly alter the equilibrium binding affinity. The bonds involving the deuterium atoms in Salbutamol-d9 (C-D bonds on the tert-butyl group) are not directly involved in the key hydrogen bonding or ionic interactions that govern the ligand's affinity for the β2-AR binding pocket. Therefore, the receptor affinity and selectivity of Salbutamol-d9 are presumed to be virtually identical to those of unlabeled salbutamol.
| Receptor Subtype | Affinity Constant (Kd) | Reference Cell Line | Citation |
|---|---|---|---|
| β2-Adrenergic Receptor | 0.76 µM | CHO cells expressing human receptors | |
| β1-Adrenergic Receptor | 21 µM | CHO cells expressing human receptors | |
| β3-Adrenergic Receptor | 46 µM | CHO cells expressing human receptors |
Investigating Deuterium's Influence on Ligand-Receptor Kinetics
The replacement of hydrogen with deuterium can influence the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). A primary KIE occurs when a bond to the isotope is broken or formed in the rate-determining step of a reaction. A secondary KIE can occur when the isotopic substitution is at a position not directly involved in bond cleavage, but it influences the reaction rate through changes in vibrational frequencies and steric effects.
In Salbutamol-d9, the nine deuterium atoms are located on the tert-butyl group (α1-[[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]methyl]-4-hydroxy-1,3-benzenedimethanol). This part of the molecule fits into a hydrophobic pocket of the β2-AR but is not a site of covalent bond formation or cleavage during the reversible process of receptor binding. The association (kon) and dissociation (koff) rates that define the kinetics of the ligand-receptor interaction are primarily driven by non-covalent forces.
Role in Research Standards and Quality Assurance
Establishment of Certified Reference Materials (CRMs)
The foundation of accurate chemical measurement rests upon the availability of high-quality reference materials. Salbutamol-d9 Hydrochloride is produced as a Certified Reference Material (CRM) by various accredited organizations. euramet.org As a CRM, it is a substance of sufficiently high purity and stability, with one or more property values certified through a metrologically valid procedure.
The certification of Salbutamol-d9 Hydrochloride typically includes detailed information on its identity, purity, and isotopic enrichment, often presented in a Certificate of Analysis. This documentation provides users with the necessary data to confirm its suitability for its intended use, primarily as an internal standard in isotopic dilution mass spectrometry. eurachem.org The isotopic purity is a critical parameter, with specifications often indicating ≥99% deuterated forms. eurachem.org The use of a CRM like Salbutamol-d9 Hydrochloride is a fundamental requirement for laboratories seeking accreditation under standards such as ISO/IEC 17025.
Table 1: Typical Certified Properties for Salbutamol-d9 Hydrochloride CRM
| Property | Typical Specification | Significance |
|---|---|---|
| Chemical Purity | ≥98% | Ensures that the standard is free from other chemical impurities that could interfere with analysis. |
| Isotopic Purity | ≥99% (d1-d9) | Guarantees a distinct mass difference from the unlabeled analyte, preventing spectral overlap. |
| Identity | Confirmed by techniques like MS, NMR | Verifies the correct molecular structure of the deuterated compound. |
| Certified Concentration | Provided for solution-based CRMs | Allows for accurate preparation of calibration standards and spiking solutions. |
Inter-laboratory Proficiency Testing Schemes
Inter-laboratory proficiency testing (PT) is a critical component of external quality assurance for analytical laboratories. These schemes involve a coordinating body sending identical, well-characterized samples to multiple laboratories for analysis. The results are then compared to assess the performance and competence of the participating labs.
In the context of pharmaceutical analysis and anti-doping control, where Salbutamol (B1663637) is a frequently monitored substance, PT schemes are essential for ensuring that different laboratories can produce comparable and accurate results. nih.gov While specific PT scheme documents may not always name the exact internal standard used, the established best practice for the quantitative analysis of Salbutamol by mass spectrometry necessitates the use of a stable isotope-labeled internal standard. medchemexpress.com
Salbutamol-d9 Hydrochloride is the ideal candidate for such schemes due to its commercial availability as a CRM and its ability to correct for analytical variability. esyd.gr By providing a common, high-quality internal standard to all participating laboratories, the PT provider can minimize a potential source of error and ensure that the evaluation truly reflects the laboratory's sample preparation, instrument performance, and data analysis capabilities. This harmonization is vital for achieving consistent results across different testing sites, which is crucial for regulatory compliance and international sports anti-doping programs. wada-ama.orgtriathlon.org
Traceability of Measurement Results in Analytical Chemistry
Metrological traceability is a cornerstone of modern analytical science, ensuring that a measurement result can be related to a recognized reference, such as a national or international standard, through an unbroken chain of calibrations. eurachem.orgeurachem.org The use of Salbutamol-d9 Hydrochloride as a CRM is a key element in establishing this traceability for the measurement of Salbutamol. inmm.org
The traceability chain for a Salbutamol measurement using Salbutamol-d9 Hydrochloride can be visualized as follows:
The Measurement Result: A laboratory determines the concentration of Salbutamol in a sample by calculating the response ratio relative to the known concentration of the Salbutamol-d9 Hydrochloride internal standard.
Calibration Hierarchy: The concentration of the Salbutamol-d9 Hydrochloride CRM is itself certified against a primary reference material. This certification is performed by a National Metrology Institute (NMI) or an accredited reference material producer. researchgate.net
Link to SI Units: The primary reference material is characterized using primary methods of measurement, which are directly linked to the International System of Units (SI), such as mass (kilogram) and amount of substance (mole). researchgate.net
By using a CRM like Salbutamol-d9 Hydrochloride, a laboratory can demonstrate that its measurement results are not just internally consistent but are also anchored to a global reference system. inmm.org This ensures the comparability of results over time and between different laboratories and countries, which is essential for global trade, regulatory acceptance, and the harmonization of scientific data. eurachem.org
Emerging Research Directions and Future Perspectives
Integration with Advanced Mass Spectrometry Platforms (e.g., High-Resolution Mass Spectrometry)
Salbutamol-d9 hydrochloride has become an indispensable tool in quantitative analysis, primarily serving as an internal standard in mass spectrometry (MS)-based assays. medchemexpress.comcaymanchem.com Its integration with advanced platforms like high-resolution mass spectrometry (HRMS) is enhancing the accuracy and sensitivity of these methods.
HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap-based systems, provide highly accurate mass measurements, which significantly improves the confidence in compound identification and differentiation from background interferences. nih.govnews-medical.net When used as an internal standard, Salbutamol-d9 allows for precise quantification of Salbutamol (B1663637) in complex biological matrices like plasma and urine. caymanchem.com The known mass difference between the deuterated standard and the non-labeled analyte enables clear distinction and accurate measurement, which is crucial in applications like therapeutic drug monitoring and anti-doping analysis. dshs-koeln.de
The use of Salbutamol-d9 in conjunction with HRMS is particularly valuable in non-targeted metabolomics studies. nih.govnih.gov These studies aim to comprehensively profile all metabolites in a biological sample to identify biomarkers or understand metabolic pathways. The high resolution and mass accuracy of HRMS allow for the confident annotation of a vast number of metabolic features. news-medical.net In such complex analyses, the inclusion of a stable isotope-labeled standard like Salbutamol-d9 is critical for data normalization and ensuring the reliability of quantitative comparisons across different samples.
Future advancements in mass spectrometry imaging (MSI) may also benefit from the use of deuterated standards. MSI allows for the visualization of the spatial distribution of drugs and metabolites within tissue sections. scienceopen.commaastrichtuniversity.nl Incorporating Salbutamol-d9 as an internal standard in MSI workflows could enable more accurate quantitative imaging of Salbutamol distribution in lung tissue, providing valuable insights into its localized pharmacokinetic and pharmacodynamic effects.
| Research Area | Application of Salbutamol-d9 with Advanced Mass Spectrometry | Key Advantages |
| Quantitative Bioanalysis | Internal standard for LC-HRMS and GC-HRMS assays. | High accuracy and precision in quantifying Salbutamol in complex biological fluids. caymanchem.com |
| Metabolomics | Quality control and normalization standard in non-targeted metabolomics. | Improves the reliability and comparability of metabolomic data across different samples. nih.govnih.gov |
| Mass Spectrometry Imaging | Potential for use as an internal standard for quantitative MSI. | Could enable accurate spatial quantitation of Salbutamol distribution in tissues. scienceopen.commaastrichtuniversity.nl |
Development of Novel Deuterated Analogs for Specific Research Questions
The development of novel deuterated analogs of Salbutamol, beyond the commercially available Salbutamol-d9, represents a promising avenue for addressing specific research questions. Site-specific deuteration can be a powerful tool to investigate metabolic pathways and improve the pharmacokinetic properties of a drug. google.com
For instance, a patent has been filed for the synthesis of Salbutamol-d3 (B1282054), indicating an interest in creating different deuterated versions of the molecule. google.com By strategically placing deuterium (B1214612) atoms at specific sites of metabolic activity, researchers can probe the mechanisms of drug metabolism. If a carbon-hydrogen bond cleavage is a rate-limiting step in a metabolic reaction, replacing hydrogen with deuterium will slow down the reaction, a phenomenon known as the kinetic isotope effect. washington.edunih.gov This allows for the identification of metabolic "hotspots" on the molecule.
The development of a library of specifically deuterated Salbutamol analogs could be used to:
Elucidate Metabolic Pathways: By observing how the rate and profile of metabolites change with different deuteration patterns, the specific sites of enzymatic action (e.g., by cytochrome P450 enzymes) can be identified. washington.edunih.gov
Investigate Stereoselective Metabolism: Salbutamol is a chiral drug, and its enantiomers are metabolized differently. nih.govmdpi.com Site-specific deuteration in each enantiomer could help to unravel the stereoselective mechanisms of its metabolic enzymes.
Enhance Pharmacokinetic Properties: Deuteration at metabolically labile positions can slow down drug clearance, potentially leading to a longer duration of action and improved therapeutic profiles. While this is a general strategy in drug development, the creation of novel deuterated Salbutamol analogs could explore this potential for therapeutic benefit.
Applications in Advanced Imaging Techniques
While the direct application of Salbutamol-d9 hydrochloride in advanced imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) has not been documented, the principles of isotopic labeling are central to these modalities. PET and SPECT rely on the detection of radioactive isotopes. For instance, PET studies have been conducted using Salbutamol labeled with carbon-11 (B1219553) to visualize its interaction with beta-adrenoceptors in the airways.
The field of deuterium metabolic imaging (DMI) is an emerging area that uses non-radioactive deuterium isotopes to trace metabolic pathways in vivo using magnetic resonance imaging (MRI). This technique offers a safer alternative to radioactive tracers. In principle, a deuterated drug like Salbutamol-d9 could be administered, and its uptake and metabolism in tissues could be monitored by detecting the deuterium signal. However, the concentration of the drug and the sensitivity of current DMI techniques would be significant challenges to overcome for this specific application.
Future research could explore the synthesis of Salbutamol analogs labeled with isotopes suitable for established imaging modalities or investigate the feasibility of using highly deuterated Salbutamol in DMI as the technology advances.
Contribution to Fundamental Understanding of Drug Disposition Mechanisms
Salbutamol-d9 hydrochloride and other deuterated analogs are valuable tools for gaining a more fundamental understanding of drug disposition, which encompasses absorption, distribution, metabolism, and excretion (ADME). The kinetic isotope effect is a key principle that can be exploited in these studies. washington.edunih.gov
Furthermore, deuterated standards are crucial for studies investigating the role of drug transporters in Salbutamol disposition. Studies have explored the involvement of organic cation transporters (OCTs) in the uptake and efflux of Salbutamol in airway cells. researchgate.net Accurate quantification of intracellular and extracellular drug concentrations, facilitated by the use of Salbutamol-d9 as an internal standard, is essential for characterizing the activity of these transporters.
| Drug Disposition Process | Application of Deuterated Salbutamol Analogs | Research Insights |
| Metabolism | Investigating the kinetic isotope effect on metabolic rates. | Identification of key metabolic pathways and enzymes (e.g., cytochrome P450). washington.edunih.gov |
| Transport | Serving as an internal standard for accurate quantification in transport assays. | Characterization of the role of transporters like OCTs in Salbutamol uptake and efflux. researchgate.net |
| Stereoselectivity | Tracing the disposition of individual enantiomers. | Understanding the differential metabolism and transport of (R)- and (S)-Salbutamol. mdpi.comnih.gov |
Q & A
Q. Q1. What are the validated analytical methods for quantifying Salbutamol-d9 Hydrochloride in biological matrices?
To ensure accurate quantification, researchers should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for isotope dilution. Key parameters include:
- Chromatographic separation : Use a reversed-phase C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution) .
- Mass spectrometry : Optimize for transitions specific to Salbutamol-d9 (e.g., m/z 243.2 → 151.1 for the parent ion and m/z 240.2 → 148.1 for the non-deuterated analog) .
- Validation criteria : Include linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) as per ICH guidelines .
Q. Q2. How should Salbutamol-d9 Hydrochloride be stored to maintain stability in long-term studies?
- Solid form : Store at 4°C in airtight, light-protected containers with desiccants to prevent hygroscopic degradation .
- Stock solutions : Prepare in methanol or acetonitrile, aliquot, and store at -80°C (stable for 6 months) or -20°C (1 month) .
- Avoid freeze-thaw cycles : Degradation >10% occurs after 3 cycles, as observed in deuterated analogs like Bupropion-d9 .
Q. Q3. What experimental controls are essential for receptor-binding assays involving Salbutamol-d9 Hydrochloride?
- Negative controls : Use β2-adrenergic receptor (β2-AR) knockout cell lines or competitive antagonists (e.g., propranolol) to confirm specificity .
- Positive controls : Include non-deuterated Salbutamol hydrochloride to compare binding affinities (e.g., IC50 values via radioligand displacement assays) .
- Data normalization : Express results as % cAMP production relative to baseline (untreated cells) and maximal stimulation (e.g., forskolin) .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictory data in metabolic pathway studies of Salbutamol-d9 Hydrochloride?
- Isotope tracing : Use high-resolution mass spectrometry (HRMS) to distinguish deuterated metabolites from endogenous compounds. For example, monitor m/z shifts of +9 Da in hydroxylated or glucuronidated metabolites .
- Enzyme inhibition assays : Test cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify dominant metabolic pathways and reconcile interspecies variability (e.g., human vs. rodent microsomes) .
- Pharmacokinetic modeling : Apply compartmental models to assess whether discrepancies arise from absorption differences or tissue-specific metabolism .
Q. Q5. What strategies optimize the synthesis of Salbutamol-d9 Hydrochloride with minimal isotopic impurity?
- Deuterium incorporation : Use platinum catalysts in D2O for selective deuteration at the aliphatic hydroxyl group, achieving >99% isotopic purity .
- Purification : Employ preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers and remove non-deuterated byproducts .
- Quality control : Validate via nuclear magnetic resonance (NMR) for deuterium distribution and LC-MS for isotopic abundance .
Q. Q6. How can researchers design studies to evaluate the pharmacokinetic-pharmacodynamic (PK-PD) disconnect in Salbutamol-d9 Hydrochloride?
- Dose-ranging studies : Administer escalating doses (0.1–10 mg/kg) in preclinical models to assess nonlinear PK (e.g., saturation of β2-AR binding) .
- Biomarker integration : Measure plasma drug levels alongside bronchial relaxation (via forced expiratory volume in 1 second, FEV1) in vivo .
- Mechanistic modeling : Use Hill equations to correlate receptor occupancy (from PET imaging) with therapeutic efficacy .
Methodological Guidance for Data Interpretation
Q. Table 1. Key Stability Parameters for Salbutamol-d9 Hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
